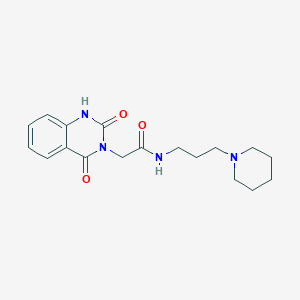

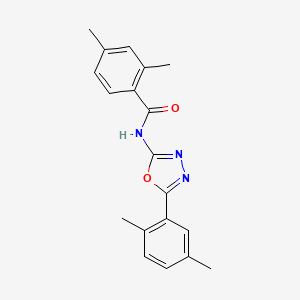

![molecular formula C16H16BrNO2S B2495528 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 663205-73-0](/img/structure/B2495528.png)

2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound under discussion is part of a broader category of sulfanyl acetamides, which are known for their interesting chemical and physical properties. These compounds have been synthesized and characterized to explore their potential in various fields, including biological activities. However, the specific compound "2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide" requires a synthesis of related scientific findings for a comprehensive understanding.

Synthesis Analysis

The synthesis of related sulfanyl acetamides often involves multiple steps, including esterification, hydrazidation, cyclization, and final modifications. For example, Rehman et al. (2013) and others have detailed processes for synthesizing similar compounds by reacting various substituted/unsubstituted aromatic organic acids with corresponding esters, hydrazides, and thiols, followed by stirring with bromoacetamides in the presence of DMF and sodium hydride (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfanyl acetamides, including the target compound, features distinct conformational characteristics. Studies like those by Subasri et al. (2016) have explored the crystal structures of related compounds, showing folded conformations around the thioacetamide bridge and intramolecular hydrogen bonding that stabilizes these conformations (Subasri et al., 2016).

Chemical Reactions and Properties

Sulfanyl acetamides undergo various chemical reactions, including cyclization, substitution, and interactions with biological targets. Their reactivity is influenced by the presence of the sulfanyl and acetamide groups, which can participate in nucleophilic substitutions and other transformations, as detailed in works by Savchenko et al. (2020) for related compounds (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been characterized to facilitate their handling and application in further studies. The work by Ishmaeva et al. (2015) on related molecules provides insights into their conformational preferences and polarities, which are crucial for understanding their behavior in different environments (Ishmaeva et al., 2015).

Applications De Recherche Scientifique

Bromophenol Derivatives in Scientific Research

Bromophenol derivatives, like those isolated from the red alga Rhodomela confervoides, have been studied for their chemical structures and potential biological activities. These compounds, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide and 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, among others, have been characterized through spectroscopic methods such as IR, EIMS, FABMS, and NMR. However, they were found inactive against several human cancer cell lines and microorganisms in initial screenings (Zhao et al., 2004).

Antioxidant Activity of Bromophenol Derivatives

Further research into nitrogen-containing bromophenols from Rhodomela confervoides revealed potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants. These findings suggest applications in food and pharmaceutical fields to combat oxidative stress (Li et al., 2012).

Bromophenol Derivatives for Antimicrobial and Cytotoxic Activities

Another study synthesized and characterized novel acetamide derivatives, including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, for their potential biological activities. These compounds exhibited relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their utility in developing therapeutic agents (Rehman et al., 2013).

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-11-3-8-15(20-2)14(9-11)18-16(19)10-21-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALJXXHMMAMMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

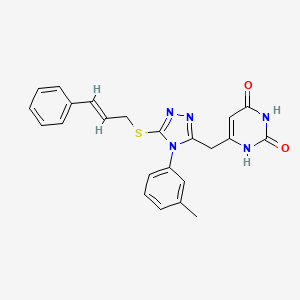

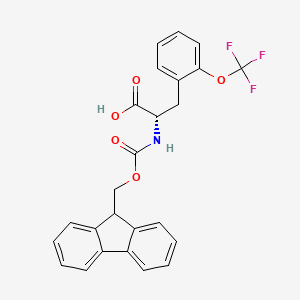

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

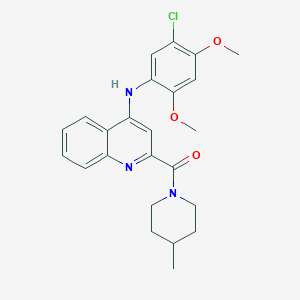

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

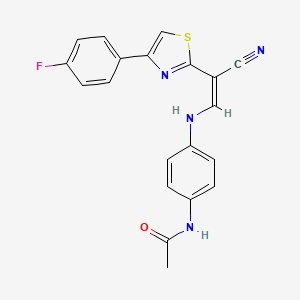

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

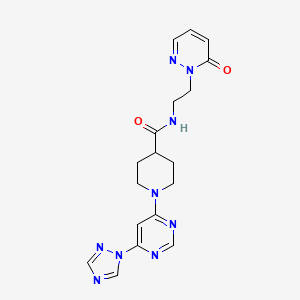

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)